molecular formula C16H32N10O2 B12070710 4H-Imidazol-4-one, 1,1'-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro- CAS No. 98690-30-3

4H-Imidazol-4-one, 1,1'-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-

Cat. No.: B12070710
CAS No.: 98690-30-3
M. Wt: 396.49 g/mol
InChI Key: UVNLGFOAKXHMDG-UHFFFAOYSA-N
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Description

4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple imidazole rings and a tetraazatetradecane backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield imidazole derivatives with additional oxygen-containing functional groups, while reduction could lead to more saturated imidazole compounds .

Scientific Research Applications

4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4H-Imidazol-4-one, 1,1’-(3,6,9,12-tetraazatetradecane-1,14-diyl)bis[2-amino-1,5-dihydro-] is unique due to its complex structure, which includes multiple imidazole rings and a tetraazatetradecane backbone.

Properties

CAS No.

98690-30-3

Molecular Formula

C16H32N10O2

Molecular Weight

396.49 g/mol

IUPAC Name

2-amino-3-[2-[2-[2-[2-[2-(2-imino-4-oxoimidazolidin-1-yl)ethylamino]ethylamino]ethylamino]ethylamino]ethyl]-4H-imidazol-5-one

InChI

InChI=1S/C16H32N10O2/c17-15-23-13(27)11-25(15)9-7-21-5-3-19-1-2-20-4-6-22-8-10-26-12-14(28)24-16(26)18/h19-22H,1-12H2,(H2,17,23,27)(H2,18,24,28)

InChI Key

UVNLGFOAKXHMDG-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=N)N1CCNCCNCCNCCNCCN2CC(=O)N=C2N

Origin of Product

United States

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